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molecular formula C12H7ClFIO B8276846 6-Chloro-2'-fluoro-4-iodobiphenyl-3-ol

6-Chloro-2'-fluoro-4-iodobiphenyl-3-ol

Cat. No. B8276846
M. Wt: 348.54 g/mol
InChI Key: MRJSIWGQMGUWMH-UHFFFAOYSA-N
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Patent
US08772293B2

Procedure details

Boron tribromide (251 mg, 2.61 mmol) was added to a solution of 2-chloro-2′-fluoro-4-iodo-5-methoxybiphenyl (Preparation 95, 671 mg, 1.85 mmol) in dichloromethane (4.7 mL) at −20° C. and the mixture allowed to warm slowly to room temperature for 18 hours. The reaction was quenched by addition of water (10.0 mL), before being diluted with dichloromethane (30 mL). The organic phase was separated and washed with water (3×5.0 mL), brine (5.0 mL), dried over MgSO4, filtered and evaporated to give a purple oil. Column chromatography purification on silica, eluting with 1:4 ethyl acetate:heptanes gave the title compound (610 mg, 94%) as a colourless oil.
Quantity
251 mg
Type
reactant
Reaction Step One
Name
2-chloro-2′-fluoro-4-iodo-5-methoxybiphenyl
Quantity
671 mg
Type
reactant
Reaction Step One
Quantity
4.7 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
B(Br)(Br)Br.[Cl:5][C:6]1[CH:11]=[C:10]([I:12])[C:9]([O:13]C)=[CH:8][C:7]=1[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=1[F:21]>ClCCl>[Cl:5][C:6]1[C:7]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=2[F:21])=[CH:8][C:9]([OH:13])=[C:10]([I:12])[CH:11]=1

Inputs

Step One
Name
Quantity
251 mg
Type
reactant
Smiles
B(Br)(Br)Br
Name
2-chloro-2′-fluoro-4-iodo-5-methoxybiphenyl
Quantity
671 mg
Type
reactant
Smiles
ClC1=C(C=C(C(=C1)I)OC)C1=C(C=CC=C1)F
Name
Quantity
4.7 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched by addition of water (10.0 mL)
ADDITION
Type
ADDITION
Details
before being diluted with dichloromethane (30 mL)
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
WASH
Type
WASH
Details
washed with water (3×5.0 mL), brine (5.0 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a purple oil
CUSTOM
Type
CUSTOM
Details
Column chromatography purification on silica
WASH
Type
WASH
Details
eluting with 1:4 ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
ClC1=CC(=C(C=C1C1=C(C=CC=C1)F)O)I
Measurements
Type Value Analysis
AMOUNT: MASS 610 mg
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 94.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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